2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chloroacetamide group attached to the benzothiophene moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the benzothiophene derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted benzothiophene derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced benzothiophene derivatives.
Hydrolysis Products: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A derivative with a hydroxymethyl group instead of the benzothiophene moiety.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A compound with a similar chloroacetamide group but different core structure.
Chlorsulfuron: A sulfonamide derivative with a similar chloro group but different functional groups.
Uniqueness
2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide is unique due to its specific combination of the benzothiophene core and chloroacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-16-10-3-2-8(7-14-11(15)6-13)12-9(10)4-5-17-12/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBHUBEUCKULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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